molecular formula C36H64F3N5O11 B8068970 Pepstatin (Trifluoroacetate)

Pepstatin (Trifluoroacetate)

Cat. No.: B8068970
M. Wt: 799.9 g/mol
InChI Key: PRHNZRPLEZZUHA-HXBNWBQASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pepstatin A Trifluoroacetate is typically synthesized through microbial fermentation using actinomycetes. The compound is then isolated and purified through various chromatographic techniques .

Industrial Production Methods: In industrial settings, the production of Pepstatin A Trifluoroacetate involves large-scale fermentation processes. The actinomycetes are cultured under controlled conditions to maximize the yield of the compound. After fermentation, the compound is extracted and purified using advanced chromatographic methods to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Pepstatin A Trifluoroacetate primarily undergoes inhibition reactions with aspartic proteases. It forms a 1:1 complex with these proteases, effectively inhibiting their activity .

Common Reagents and Conditions: The compound is often dissolved in solvents such as ethanol, methanol, or dimethyl sulfoxide for use in various reactions. It is stable at room temperature and can be stored for extended periods under appropriate conditions .

Major Products Formed: The primary product formed from the reaction of Pepstatin A Trifluoroacetate with aspartic proteases is the inhibited protease complex. This complex is highly stable and prevents the protease from catalyzing its substrate .

Properties

IUPAC Name

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63N5O9.C2HF3O2/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45;3-2(4,5)1(6)7/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45);(H,6,7)/t22-,23-,24-,25-,26-,30-,31-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHNZRPLEZZUHA-HXBNWBQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64F3N5O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pepstatin (Trifluoroacetate)
Reactant of Route 2
Pepstatin (Trifluoroacetate)
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Pepstatin (Trifluoroacetate)
Reactant of Route 4
Pepstatin (Trifluoroacetate)
Reactant of Route 5
Pepstatin (Trifluoroacetate)
Reactant of Route 6
Pepstatin (Trifluoroacetate)

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